3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a sulfamoylphenyl group, and an oxathiine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-sulfamoylphenyl)ethylamine to form the amide linkage. The final step involves the cyclization of the intermediate with a suitable sulfur donor to form the oxathiine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
Uniqueness
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its oxathiine ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C19H20N2O4S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4S2/c20-27(23,24)16-8-6-14(7-9-16)10-11-21-19(22)17-18(26-13-12-25-17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,21,22)(H2,20,23,24) |
InChI Key |
NMSHNBDMELFCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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